molecular formula C13H18FN B1308568 4-[2-(2-Fluorophenyl)ethyl]piperidine CAS No. 614731-85-0

4-[2-(2-Fluorophenyl)ethyl]piperidine

Cat. No. B1308568
M. Wt: 207.29 g/mol
InChI Key: JIRKOHSBZDIZRK-UHFFFAOYSA-N
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Description

The compound of interest, 4-[2-(2-Fluorophenyl)ethyl]piperidine, is a structural analogue within the broader class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that serves as a backbone for various pharmacologically active compounds. The presence of a 2-fluorophenyl group attached to the piperidine ring through an ethyl linker is expected to influence the compound's binding affinity to biological targets, such as neurotransmitter transporters, and its overall physicochemical properties.

Synthesis Analysis

The synthesis of piperidine analogues, including those with fluorophenyl substituents, typically involves multi-step organic reactions. For instance, a related compound with bis(4-fluorophenyl)methoxy substituents was synthesized to probe its affinity for the dopamine transporter (DAT) . Another synthesis approach for a fluorophenyl piperazine derivative involved electrophilic fluorination of a trimethylstannyl precursor, which was prepared using palladium catalysis . These methods highlight the complexity and the necessity of careful design in the synthesis of fluorinated piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can significantly affect their biological activity. For example, the crystal structure of a related compound, 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, revealed a chair conformation of the piperidine ring with equatorially oriented substituents . The dihedral angle between the phenyl rings and the nature of the substituents can influence the compound's interaction with biological targets and its overall stability.

Chemical Reactions Analysis

Piperidine and its derivatives participate in various chemical reactions. For instance, piperidine was used as a catalyst in the Knoevenagel condensation reaction to synthesize ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate . This showcases the versatility of piperidine as both a reactant and a catalyst in organic synthesis, contributing to the formation of diverse compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of fluorine atoms can affect the compound's lipophilicity, boiling point, and electronic properties. For example, the intramolecular charge-transfer fluorescence of a piperidine derivative was used as a morphology probe, indicating the compound's sensitivity to its microenvironment . Additionally, the crystal structure analysis of a bis(4-fluorophenyl)piperidin-4-one derivative revealed weak intermolecular interactions that contribute to its solid-state properties .

Scientific Research Applications

Field: Fluorescence Microscopy

  • Fluorescence microscopy is a technique that uses fluorescence to generate an image .
  • Fluorescent compounds can be used as markers to study the intracellular distribution, dynamics, and molecular mechanisms of several macromolecules in cells and tissues .
  • The method involves using a variety of microscopic techniques, including basic epi-fluorescence microscope to highly advanced super resolution imaging techniques like photoactivated localization microscopy (PALM), stochastic optical reconstruction microscopy (STORM), etc .
  • The results can provide detailed insights into biological processes at the molecular level .

Field: Green Fluorescent Protein (GFP) Applications

  • GFP is a protein derived from jellyfish Aequorea victoria and is extensively used as genetically encoded fluorescent markers .
  • GFP and its derivatives with different colors are utilized in several applications such as study of function and organization of the living systems in protein tagging, in examining gene expression, and in various biological selections .
  • The method involves genetic engineering to insert the GFP gene into the organism or cells of interest .
  • The results can provide insights into gene expression, protein interactions, and cellular structures .

Safety And Hazards

The safety information available indicates that “4-[2-(2-Fluorophenyl)ethyl]piperidine” is an irritant . More detailed safety and hazard information should be available in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-[2-(2-fluorophenyl)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c14-13-4-2-1-3-12(13)6-5-11-7-9-15-10-8-11/h1-4,11,15H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRKOHSBZDIZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402128
Record name 4-[2-(2-fluorophenyl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2-Fluorophenyl)ethyl]piperidine

CAS RN

614731-85-0
Record name 4-[2-(2-fluorophenyl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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